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Compound of Interest

Compound Name: Phenylhydroquinone diacetate

Cat. No.: B184875 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone diacetate, also known as 2,5-diacetoxybiphenyl, is a valuable and

versatile building block in organic synthesis. Its unique structural features, combining a

biphenyl scaffold with two acetate-protected hydroxyl groups, allow for a diverse range of

chemical transformations. This guide provides a comprehensive overview of the chemical and

physical properties of phenylhydroquinone diacetate, detailed experimental protocols for its

synthesis and key reactions, and its applications in the construction of complex organic

molecules, including substituted biphenyls and liquid crystals.

Chemical and Physical Properties
Phenylhydroquinone diacetate is a stable, crystalline solid. The acetate groups serve as

protecting groups for the hydroxyl functionalities of phenylhydroquinone, allowing for selective

reactions at other positions of the biphenyl core. These protecting groups can be readily

removed under basic or acidic conditions to liberate the free hydroxyls for further

functionalization.

Table 1: Physical and Chemical Properties of Phenylhydroquinone Diacetate
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Property Value Reference

CAS Number 58244-28-3 [1]

Molecular Formula C₁₆H₁₄O₄ [1]

Molecular Weight 270.28 g/mol [1]

Appearance
White to off-white crystalline

solid

Melting Point

Not explicitly found, but related

compounds have cited melting

points.

Density 1.175 g/cm³ [1]

Solubility

Soluble in many common

organic solvents such as

dichloromethane, chloroform,

and ethyl acetate.

IUPAC Name
(4-acetyloxy-3-phenylphenyl)

acetate
[1]

Spectroscopic Data
The structural identity of phenylhydroquinone diacetate can be confirmed by various

spectroscopic techniques.

Table 2: Spectroscopic Data of Phenylhydroquinone Diacetate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Coupling_of_2_Ethoxy_5_methoxyphenylboronic_Acid_for_the_Synthesis_of_Biologically_Active_Biphenyls.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Coupling_of_2_Ethoxy_5_methoxyphenylboronic_Acid_for_the_Synthesis_of_Biologically_Active_Biphenyls.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Coupling_of_2_Ethoxy_5_methoxyphenylboronic_Acid_for_the_Synthesis_of_Biologically_Active_Biphenyls.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Coupling_of_2_Ethoxy_5_methoxyphenylboronic_Acid_for_the_Synthesis_of_Biologically_Active_Biphenyls.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Coupling_of_2_Ethoxy_5_methoxyphenylboronic_Acid_for_the_Synthesis_of_Biologically_Active_Biphenyls.pdf
https://www.benchchem.com/product/b184875?utm_src=pdf-body
https://www.benchchem.com/product/b184875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Data

¹H NMR

Specific peak assignments not explicitly found in

searches. Typical shifts for acetyl protons would

be around δ 2.0-2.3 ppm, and aromatic protons

would appear in the δ 7.0-7.8 ppm region.

¹³C NMR

Specific peak list not explicitly found in

searches. Expected signals would include those

for the acetyl carbonyl carbons (~168-170 ppm),

methyl carbons (~20-22 ppm), and aromatic

carbons (120-150 ppm).

Infrared (IR)

Characteristic absorptions are expected for the

C=O stretching of the acetate groups (~1760

cm⁻¹) and C-O stretching (~1200 cm⁻¹), as well

as aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be observed

at m/z = 270.28. Fragmentation would likely

involve the loss of ketene (CH₂=C=O, 42 Da) or

acetyl groups (CH₃CO, 43 Da).

Synthesis of Phenylhydroquinone Diacetate
The synthesis of phenylhydroquinone diacetate is typically achieved through the acetylation

of phenylhydroquinone. Phenylhydroquinone itself can be synthesized via several methods,

including the coupling of a phenyldiazonium salt with benzoquinone.

Experimental Protocol: Synthesis of
Phenylhydroquinone Diacetate
This protocol describes the acetylation of phenylhydroquinone using acetic anhydride and a

catalytic amount of sulfuric acid.

Materials:

Phenylhydroquinone
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Acetic anhydride

Concentrated sulfuric acid

Crushed ice

Water

Ethanol (for recrystallization, optional)

Procedure:

In a flask, suspend phenylhydroquinone in acetic anhydride.

Carefully add a few drops of concentrated sulfuric acid to the suspension with stirring. The

reaction is exothermic, and the solid should dissolve.

After the initial reaction subsides, continue stirring at room temperature for a designated

period (e.g., 1 hour) to ensure complete reaction.

Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the product.

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to

remove any remaining acid and acetic anhydride.

Dry the product in a desiccator. For higher purity, the crude product can be recrystallized

from a suitable solvent such as ethanol.
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Caption: Synthesis of Phenylhydroquinone Diacetate.

Applications in Organic Synthesis
Phenylhydroquinone diacetate serves as a versatile intermediate in a variety of organic

transformations, primarily leveraging the reactivity of its biphenyl core and the latent hydroxyl

functionalities.

Fries Rearrangement
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a

phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2][3] In the case of

phenylhydroquinone diacetate, this reaction provides access to valuable

dihydroxyacetophenone derivatives, which can be difficult to synthesize through direct Friedel-

Crafts acylation of phenylhydroquinone.[3][4] The regioselectivity of the rearrangement (ortho-

vs. para-acylation) can be controlled by the reaction temperature, with higher temperatures

generally favoring the ortho-product.[5]

This protocol is adapted from the procedure for the synthesis of 2,5-dihydroxyacetophenone

from hydroquinone diacetate and can be applied to phenylhydroquinone diacetate.[3][6]

Materials:
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Phenylhydroquinone diacetate

Anhydrous aluminum chloride (AlCl₃)

Crushed ice

Concentrated hydrochloric acid

Water

Procedure:

In a dry flask equipped with a condenser and a gas trap, thoroughly mix finely powdered

phenylhydroquinone diacetate and anhydrous aluminum chloride.

Slowly heat the mixture in an oil bath. As the temperature rises to 110-120 °C, the evolution

of hydrogen chloride gas should begin.

Continue to slowly raise the temperature to 160-165 °C and maintain it for approximately 3

hours.[6] The reaction mixture will become a pasty mass.

After cooling to room temperature, carefully decompose the aluminum chloride complex by

adding crushed ice, followed by concentrated hydrochloric acid.

Collect the resulting solid by vacuum filtration and wash with cold water.

The crude product can be purified by recrystallization from water or ethanol to yield the

corresponding dihydroxyacetophenone derivative.[6]

Phenylhydroquinone
Diacetate

AlCl₃ Complex

Coordination

AlCl₃

Heat (160-165°C)

Rearranged Complex Aqueous Workup
(HCl, H₂O) Dihydroxyacylbiphenyl

Acyl Migration
(Intramolecular)
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Caption: Fries Rearrangement of Phenylhydroquinone Diacetate.

Synthesis of Substituted Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[7]

Phenylhydroquinone diacetate can be a precursor to more complex, functionalized

biphenyls. After deprotection of the acetate groups to reveal the diol, the hydroxyl groups can

be converted to triflates or other leaving groups, enabling palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents at

these positions.[8][9]
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Caption: Workflow for Substituted Biphenyl Synthesis.

Protecting Group for Phenols
The diacetate moiety in phenylhydroquinone diacetate can be viewed as a protected form of

a dihydric phenol. This strategy can be extended to the use of acetate as a protecting group for

phenols in multi-step syntheses.[10] Acetylation is a robust method for protecting hydroxyl
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groups from a variety of reaction conditions, such as oxidations or certain coupling reactions.

Deprotection is typically straightforward, involving basic hydrolysis (e.g., with sodium hydroxide

or potassium carbonate in methanol) or acidic hydrolysis.[6]

Precursor for Liquid Crystals and Polymers
Biphenyl diols are important structural motifs in the design of thermotropic liquid crystals and

high-performance polymers.[2][7][11] The rigid biphenyl core imparts thermal stability and

contributes to the anisotropic properties required for liquid crystallinity. Phenylhydroquinone,

obtained from the deprotection of phenylhydroquinone diacetate, can be used as a monomer

in polymerization reactions to create polyesters, polycarbonates, and polyurethanes with

desirable thermal and mechanical properties.[12]

Conclusion
Phenylhydroquinone diacetate is a readily accessible and highly versatile building block in

organic synthesis. Its utility stems from the stable, yet easily cleavable, acetate protecting

groups and the reactive biphenyl core. Through reactions such as the Fries rearrangement,

and by serving as a precursor for cross-coupling reactions and polymerization,

phenylhydroquinone diacetate provides synthetic chemists with a powerful tool for the

construction of a wide array of complex and valuable molecules. This guide has provided a

foundational understanding of its properties and applications, complete with detailed protocols

to facilitate its use in the research laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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